3-(Prop-2-ynyloxy)pyridine
Overview
Description
3-(Prop-2-ynyloxy)pyridine is a chemical compound with the molecular formula C8H7NO . It has a molecular weight of 133.15 . This compound is a liquid at room temperature .
Synthesis Analysis
3-(Prop-2-ynyloxy)pyridine and its derivatives can be synthesized using Pd/C-Cu mediated Sonogashira type coupling as a key step . This method is convenient and has been used to prepare a series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives .Molecular Structure Analysis
The molecular structure of 3-(Prop-2-ynyloxy)pyridine consists of a pyridine ring attached to a prop-2-ynyl group via an oxygen atom . The InChI code for this compound is 1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Prop-2-ynyloxy)pyridine are not mentioned in the search results, it’s known that this compound can participate in Pd/C-Cu mediated Sonogashira type coupling reactions .Physical And Chemical Properties Analysis
3-(Prop-2-ynyloxy)pyridine is a liquid at room temperature . It has a molecular weight of 133.15 and a molecular formula of C8H7NO .Scientific Research Applications
Synthesis of (Prop-2-ynyloxy)Benzene Derivatives
- Application Summary: A method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
- Methods of Application: The compounds were synthesized in good yields (53–85%). The reaction involved the use of differently substituted phenol and aniline derivatives, propargyl bromide, K2CO3 base, and acetone as solvent .
- Results: The synthesized compounds were found to have antibacterial, antiurease, and NO scavenging activity . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .
Synthesis of 3-Cyanopyridines
- Application Summary: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Methods of Application: The reaction involved the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate, and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .
- Results: Several of the newly synthesized compounds were evaluated for their antitumor activity against HEPG2. The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Application Summary: A method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
- Methods of Application: The compounds were synthesized in good yields (53–85%). The reaction involved the use of differently substituted phenol and aniline derivatives, propargyl bromide, K2CO3 base, and acetone as solvent .
- Results: The synthesized compounds were found to have antibacterial, antiurease, and NO scavenging activity . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .
Synthesis of 3-Cyanopyridines
- Application Summary: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Methods of Application: The reaction involved the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate, and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .
- Results: Several of the newly synthesized compounds were evaluated for their antitumor activity against HEPG2. The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Application Summary: A method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
- Methods of Application: The compounds were synthesized in good yields (53–85%). The reaction involved the use of differently substituted phenol and aniline derivatives, propargyl bromide, K2CO3 base, and acetone as solvent .
- Results: The synthesized compounds were found to have antibacterial, antiurease, and NO scavenging activity . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .
Synthesis of 3-Cyanopyridines
- Application Summary: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Methods of Application: The reaction involved the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate, and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .
- Results: Several of the newly synthesized compounds were evaluated for their antitumor activity against HEPG2. The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Safety And Hazards
Future Directions
The potential anticancer properties of 3-(Prop-2-ynyloxy)pyridine derivatives suggest that this compound could have significant applications in cancer research . Further studies are needed to explore these possibilities and to fully understand the mechanism of action of this compound and its derivatives .
properties
IUPAC Name |
3-prop-2-ynoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUGIDMNLBLLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465334 | |
Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-ynyloxy)pyridine | |
CAS RN |
69022-70-4 | |
Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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